molecular formula C9H9FN2 B572649 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-68-9

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572649
CAS No.: 1227268-68-9
M. Wt: 164.183
InChI Key: KYQXYUDSZXXGLN-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate .

Preparation Methods

The synthesis of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves several stepsSubsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

5-fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQXYUDSZXXGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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